molecular formula C11H12N2OS B2786348 2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one CAS No. 380442-86-4

2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B2786348
CAS RN: 380442-86-4
M. Wt: 220.29
InChI Key: FBQWEQNQNVYRKS-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one, also known as dmit, is a synthetic chemical compound that contains a thiazolidin-4-one ring system. It has a molecular formula of C11H12N2OS and a molecular weight of 220.29 .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, sterically hindered (imino)pyridine 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N was synthesized via the addition of isolated imidoyl chloride to an in situ lithiated pyridine . Another study reported an efficient one-pot, three-component synthesis of symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylate derivatives .

Mechanism of Action

The exact mechanism of action of 2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In mice, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. In rats, this compound has been shown to enhance the activity of antioxidant enzymes and protect against oxidative stress. In chickens, this compound has been shown to improve growth performance, increase feed intake, and enhance immune function.

Advantages and Limitations for Lab Experiments

2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one has several potential future directions for research, including its application as a therapeutic agent for various diseases, its use as a feed additive for livestock, and its potential as a soil fumigant for crop protection. Further studies are needed to elucidate its mechanism of action, optimize its dosage and administration, and evaluate its safety and efficacy in different organisms.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through a simple method and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in medicine, agriculture, and environmental science. Further studies are needed to fully understand its potential and optimize its use in different fields.

Synthesis Methods

2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized through the reaction between 2,6-dimethylaniline and thiosemicarbazide in the presence of acetic acid. The reaction yields a yellow solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been used as a feed additive for livestock to enhance their growth and improve their immune system. In environmental science, this compound has been studied as a potential soil fumigant to control soil-borne pests and diseases.

properties

IUPAC Name

2-(2,6-dimethylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-3-5-8(2)10(7)13-11-12-9(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQWEQNQNVYRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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